molecular formula C25H18N2OS B2711930 4-(4-Benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine CAS No. 315711-42-3

4-(4-Benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine

Cat. No. B2711930
CAS RN: 315711-42-3
M. Wt: 394.49
InChI Key: AFULXONYHNHFGI-UHFFFAOYSA-N
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Description

“4-(4-Benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine” is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines involves numerous methods . One such method involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of pyrimidines allows for a wide range of substitutions and derivatizations .


Chemical Reactions Analysis

Pyrimidines undergo a variety of chemical reactions. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Scientific Research Applications

Anti-Inflammatory Activities

Pyrimidines, including “4-(4-Benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine”, have been found to exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Antioxidant Properties

Pyrimidines are also known to display antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antimicrobial Activities

Pyrimidine derivatives have been found to exhibit antimicrobial properties . This makes them potentially useful in the treatment of various bacterial and fungal infections.

Antiviral Applications

Some pyrimidine derivatives have been found to have antiviral properties . This suggests that they could be used in the development of new antiviral drugs.

Antitumor Activities

Certain pyrimidine derivatives have shown potential as antitumor agents . For instance, some novel thiazolopyrimidine derivatives have displayed excellent anticancer activity against human cancer cell lines and primary CLL cells .

Applications in Organic Synthesis

Pyrimidine compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . They are used as building blocks in the synthesis of many complex organic molecules.

Future Directions

Future research could focus on further exploring the pharmacological effects of “4-(4-Benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine” and similar compounds. This could include investigating their potential use as therapeutic agents for various conditions, such as inflammation and various types of cancer .

properties

IUPAC Name

4-(4-benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2OS/c1-3-7-18(8-4-1)15-19-11-13-21(14-12-19)28-24-22-16-23(20-9-5-2-6-10-20)29-25(22)27-17-26-24/h1-14,16-17H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFULXONYHNHFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=C4C=C(SC4=NC=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine

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